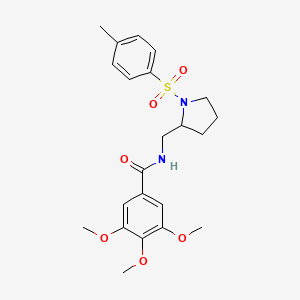

3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-15-7-9-18(10-8-15)31(26,27)24-11-5-6-17(24)14-23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h7-10,12-13,17H,5-6,11,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSANHSZTMOTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

Formation of the Tosylpyrrolidine Intermediate: Tosylation of pyrrolidine is achieved using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with 3,4,5-Trimethoxybenzoyl Chloride: The tosylpyrrolidine intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the trimethoxyphenyl group.

Reduction: Amines derived from the reduction of the benzamide moiety.

Substitution: Halogenated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Modifications

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide ()

- Structural Difference : The nitro group at the aniline moiety replaces the tosylpyrrolidinylmethyl group.

- Activity : Derivatives of this scaffold exhibit P-gp inhibitory activity (IC50: 1.4–20 µM). Demethylation of methoxy groups reduces potency, highlighting the critical role of the 3,4,5-trimethoxy motif in binding .

- Comparison : The target compound’s tosylpyrrolidinylmethyl group may enhance solubility or alter interactions with efflux pumps compared to nitro-substituted analogues.

3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide ()

- Structural Difference : A 2-methoxyphenyl substituent is present instead of the pyrrolidinylmethyl group.

- Conformational Insight : Crystallographic data reveal that methoxy groups adopt planar orientations (torsion angles <4°), except for the O4 group (103.9°), which is perpendicular. This conformational flexibility could influence target binding .

Heterocyclic Substituents

VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide) ()

- Structural Difference : Features a fluorophenyl-allyl chain and a methylpyrrolidine ethyl group.

- Activity : Acts as a high-affinity agonist (radiolabeled form used for receptor studies). The fluorophenyl group likely enhances lipophilicity and receptor engagement .

- Comparison : The target compound’s tosyl group introduces sulfonamide character, which may modulate pharmacokinetics (e.g., metabolic stability) compared to VUF15485’s fluorinated alkyl chain.

PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) ()

- Structural Difference: A benzo-pyrrolo-oxazinone substituent replaces the pyrrolidinylmethyl group.

- Activity : Part of a series studied for receptor antagonism; structural complexity may confer unique binding modes .

- Comparison : The target compound’s simpler pyrrolidine ring may offer synthetic accessibility over PBX2’s fused heterocycle.

Physicochemical and Pharmacokinetic Properties

3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide ()

- Structural Difference : A methylthiazole substituent is present.

- Implications : Thiazole rings often improve metabolic stability and bioavailability. However, the tosyl group in the target compound may enhance water solubility via sulfonic acid derivatives .

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide ()

- Structural Difference: A dihydropyridinone methyl group is attached.

- Implications: The dihydropyridinone moiety could influence hydrogen-bonding interactions, whereas the tosyl group in the target compound may promote electrostatic interactions with targets .

Biological Activity

3,4,5-Trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with three methoxy groups and a tosylpyrrolidine moiety. The molecular formula is , and its molecular weight is approximately 358.44 g/mol. The presence of methoxy groups often enhances lipophilicity, potentially improving bioavailability.

Antitumor Activity

Several studies have indicated that derivatives of benzamide compounds exhibit antitumor properties. For instance, compounds similar to 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.0 | Apoptosis via caspase activation |

| Study B | MCF-7 | 20.5 | Inhibition of cell cycle progression |

| Study C | A549 | 12.0 | Induction of oxidative stress |

Neuroprotective Effects

Research has shown that the pyrrolidine derivatives possess neuroprotective properties. In vitro studies suggest that these compounds can mitigate oxidative stress-induced neuronal damage.

| Study | Model | Outcome |

|---|---|---|

| Study D | PC12 cells | Increased cell viability |

| Study E | Mouse model | Reduced neuroinflammation |

The biological activity of 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide may involve several mechanisms:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in tumor growth and survival.

- Modulation of Signaling Pathways : It could affect pathways related to apoptosis and cell cycle regulation.

- Antioxidant Properties : The methoxy groups are known to contribute to antioxidant activity, which may protect cells from oxidative damage.

Case Study 1: Anticancer Activity in Vivo

A study evaluated the anticancer efficacy of the compound in a xenograft mouse model bearing human breast cancer cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In another investigation using transgenic mice models for Alzheimer's disease, administration of the compound led to improved cognitive function and decreased amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.